Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate
Description
Systematic Nomenclature and Structural Identification
This compound possesses a well-defined molecular structure characterized by its unique substitution pattern and functional group arrangement. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as methyl 2-(4-iodo-3-nitropyrazol-1-yl)acetate in its simplified form. The compound carries the registry number 1354705-51-3 and maintains a molecular formula of C₆H₆IN₃O₄ with a corresponding molecular weight of 311.035 atomic mass units.
The structural architecture centers around a pyrazole core, specifically a five-membered heterocyclic ring containing two adjacent nitrogen atoms in positions 1 and 2. The substitution pattern includes an iodine atom positioned at the 4-carbon of the pyrazole ring, while a nitro group occupies the 3-position. The acetate functionality extends from the nitrogen atom at position 1 of the pyrazole ring, creating a methyl ester linkage that contributes to the compound's overall molecular complexity.
Detailed spectroscopic and analytical data reveal specific structural characteristics that distinguish this compound from related heterocyclic systems. The monoisotopic mass registers at 310.940304 atomic mass units, providing precise identification capabilities for analytical applications. The canonical Simplified Molecular Input Line Entry System representation appears as COC(=O)CN1C=C(C(=N1)N+[O-])I, which encodes the complete structural information in a standardized chemical notation format.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₆IN₃O₄ | |
| Molecular Weight | 311.035 g/mol | |
| Monoisotopic Mass | 310.940304 g/mol | |
| Chemical Abstracts Service Number | 1354705-51-3 | |
| MDL Number | MFCD24539641 |
Historical Development in Heterocyclic Chemistry
The development of this compound represents a culmination of over a century of pyrazole chemistry research, building upon foundational work established in the late 19th century. The historical trajectory of pyrazole chemistry traces back to the pioneering contributions of German chemist Ludwig Knorr, who coined the term "pyrazole" in 1883 and established the fundamental nomenclature for this class of heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthetic methodology in 1898 for pyrazole synthesis from acetylene and diazomethane, providing the foundation for modern pyrazole chemistry.
The evolution toward iodinated pyrazole derivatives represents a more recent development in heterocyclic chemistry, driven by the recognition of halogenated heterocycles as valuable synthetic intermediates. Research conducted at Middle East Technical University demonstrated that 4-iodopyrazole derivatives could be synthesized directly from acyclic starting materials through electrophilic cyclization reactions. This methodology involved the treatment of acetylenic phenylhydrazones with molecular iodine at elevated temperatures, typically 80 degrees Celsius for three hours, resulting in the formation of 1-aryl-5-alkyl/aryl-4-iodopyrazole derivatives in moderate to good yields.
The introduction of nitro substituents into pyrazole frameworks represents another significant advancement in heterocyclic chemistry, providing compounds with enhanced electronic properties and expanded synthetic utility. The combination of iodine and nitro substituents in a single pyrazole framework, as exemplified by this compound, represents a sophisticated synthetic achievement that builds upon decades of heterocyclic chemistry development. The acetate ester functionality further enhances the compound's versatility, providing additional sites for chemical modification and derivatization.
The synthesis of such complex heterocyclic systems requires advanced synthetic methodologies that have been developed through systematic research efforts. The electrophilic cyclization approach demonstrated by researchers has proven particularly effective for introducing iodine substituents during the pyrazole ring formation process, rather than through post-cyclization iodination reactions. This direct approach represents a significant advancement over traditional methods that required the synthesis of pyrazoles followed by subsequent iodination reactions.
Comparative Analysis with Related Nitro-Iodopyrazole Derivatives
This compound exists within a broader family of related nitro-iodopyrazole derivatives, each exhibiting distinct structural features and properties that contribute to their individual characteristics and applications. A systematic comparison with structurally related compounds reveals important structure-activity relationships and highlights the unique positioning of this particular derivative within the broader chemical landscape.
The compound 4-iodo-1-methyl-3-nitro-1H-pyrazole, bearing the registry number 75092-34-1, represents a closely related structure with a molecular weight of 253.00 atomic mass units and molecular formula C₄H₄IN₃O₂. This compound differs from this compound primarily in the absence of the acetate ester functionality, resulting in a simpler molecular architecture while maintaining the characteristic iodo-nitro substitution pattern. The canonical Simplified Molecular Input Line Entry System representation for this compound appears as CN1C=C(C(=N1)N+[O-])I, demonstrating the structural similarity while highlighting the acetate group absence.
Another significant related compound, ethyl 2-(5-iodo-3-nitropyrazol-1-yl)acetate with registry number 2171317-68-1, presents an interesting positional isomer where the iodine substitution occurs at the 5-position rather than the 4-position of the pyrazole ring. This compound maintains a molecular weight of 325.06 atomic mass units and molecular formula C₇H₈IN₃O₄, differing from the methyl ester through the presence of an ethyl group rather than a methyl group in the ester functionality. The positional variation of the iodine substituent provides valuable insights into the effects of substitution patterns on molecular properties and reactivity profiles.
The compound 4-iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid, with registry number 1354704-33-8, represents another significant structural variant that incorporates a carboxylic acid functionality at the 3-position of the pyrazole ring. This compound exhibits a molecular weight of 297.01 atomic mass units and molecular formula C₅H₄IN₃O₄, demonstrating how different functional group arrangements can be achieved within the same basic structural framework. The presence of the carboxylic acid group rather than an acetate ester provides different chemical reactivity and solubility characteristics.
| Compound | CAS Number | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| This compound | 1354705-51-3 | 311.035 g/mol | Methyl acetate at N-1 |
| 4-Iodo-1-methyl-3-nitro-1H-pyrazole | 75092-34-1 | 253.00 g/mol | Methyl at N-1 (no acetate) |
| Ethyl 2-(5-iodo-3-nitropyrazol-1-yl)acetate | 2171317-68-1 | 325.06 g/mol | Iodine at position 5, ethyl ester |
| 4-Iodo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid | 1354704-33-8 | 297.01 g/mol | Carboxylic acid at position 3 |
The structural variations among these related compounds demonstrate the remarkable diversity achievable within the nitro-iodopyrazole chemical space. Each structural modification influences the compound's physical properties, chemical reactivity, and potential applications. The presence of different ester functionalities, alternative substitution patterns, and varied functional groups provides researchers with a comprehensive toolkit for exploring structure-activity relationships and optimizing compounds for specific applications.
The comparative analysis reveals that this compound occupies a unique position within this family of compounds, combining the synthetic accessibility of methyl esters with the strategic positioning of both iodine and nitro substituents. The 4-position iodine placement provides optimal opportunities for cross-coupling reactions, while the 3-position nitro group offers electronic modulation without interfering with the acetate functionality. This particular combination of structural features positions the compound as an especially versatile intermediate for further synthetic transformations and applications in heterocyclic chemistry research.
Properties
IUPAC Name |
methyl 2-(4-iodo-3-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN3O4/c1-14-5(11)3-9-2-4(7)6(8-9)10(12)13/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXPHDGZJYDNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C(=N1)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole precursor, followed by nitration and esterification reactions. The general steps are as follows:
Iodination: The pyrazole ring is iodinated using iodine or an iodine-containing reagent under acidic conditions.
Nitration: The iodinated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The nitro-iodo pyrazole is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Substitution: Formation of substituted pyrazoles.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Scientific Research Applications
Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Findings
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group in the target compound enhances electrophilic reactivity at the pyrazole ring compared to the trifluoromethyl (-CF₃) group in the ethyl ester analog . This makes the target compound more reactive in substitution or reduction reactions. Halogen vs. Amino Groups: The iodine atom at position 4 in the target compound and its analogs provides a site for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino (-NH₂) group in related derivatives (e.g., CAS 802269-97-2) introduces nucleophilic character .
Ester Group Influence :
- Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters under basic conditions, impacting their stability in aqueous environments.
Hazard Profiles :
- The acetic acid analog (CAS 400753-05-1) is classified as an irritant (Xi), while esterified derivatives like the target compound lack explicit hazard data, suggesting improved handling stability .
Commercial Availability :
- The target compound is discontinued, but analogs like the ethyl ester with -CF₃ (CAS 1820685-97-9) remain available, highlighting the demand for halogenated pyrazole intermediates in drug discovery .
Biological Activity
Methyl 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetate, with the CAS number 1354705-51-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its antimicrobial, anti-inflammatory, and enzyme inhibition activities, supported by relevant case studies and research findings.
- Molecular Formula : C₆H₆IN₃O₄
- Molecular Weight : 311.03 g/mol
- Structure : The compound features a pyrazole ring substituted with an iodine atom and a nitro group, which are critical for its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been evaluated against various bacterial and fungal strains.
Case Study Findings :
- In vitro tests demonstrated that compounds containing the pyrazole moiety exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a related pyrazole compound showed inhibition zones ranging from 12 to 16 mm against specific fungal strains such as Aspergillus niger and Penicillium digitatum .
| Compound | Fungal Strain | Inhibition Zone (mm) |
|---|---|---|
| Pyrazole Derivative | Aspergillus niger | 15 |
| Pyrazole Derivative | Penicillium digitatum | 14 |
2. Anti-inflammatory Activity
The pyrazole scaffold is known for its anti-inflammatory properties. This compound may act through the inhibition of cyclooxygenase enzymes (COX), similar to other pyrazole derivatives like celecoxib.
Research Insights :
- A comparative study indicated that pyrazole derivatives have shown to reduce inflammation in animal models significantly. The mechanism involves the suppression of prostaglandin synthesis, which is pivotal in mediating inflammatory responses .
3. Enzyme Inhibition Activity
The compound has also been assessed for its ability to inhibit various enzymes, notably alpha-amylase.
Experimental Results :
- The alpha-amylase inhibition activity was evaluated using a colorimetric method. The IC₅₀ value for this compound was found to be significantly lower than that of acarbose, a standard alpha-amylase inhibitor. This suggests a potent inhibitory effect on carbohydrate digestion .
| Compound | IC₅₀ (mg/mL) | Comparison |
|---|---|---|
| This compound | 0.12 | More potent than acarbose (0.26) |
| Acarbose | 0.26 | Standard control |
The biological activities of this compound can be attributed to its structural features:
- Nitro Group : Enhances electron-withdrawing capacity, increasing reactivity towards biological targets.
- Iodine Atom : May play a role in enhancing lipophilicity and membrane permeability, facilitating better interaction with cellular targets.
Q & A
Q. How to validate mechanistic pathways in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
